2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid” is a complex organic molecule. It contains functional groups such as an amine (-NH2), a nitrile (-CN), a carboxylic acid (-COOH), and aromatic rings (benzene derivatives). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings suggests that the compound could have regions of delocalized electrons, contributing to its stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, the nitrile group in nucleophilic substitutions, and the carboxylic acid in esterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carboxylic acid group, and its melting and boiling points by the size and shape of the molecule .Scientific Research Applications
Coordination Chemistry and Corrosion Inhibition
Research involving Schiff bases derived from amino-benzoic acids has shown their versatility in coordination with various metal ions like manganese(II), copper(II), and zinc(II). These complexes have been studied for their corrosion inhibition properties, potentially useful in protecting metals from corrosion in acidic environments (Mishra et al., 2015).
Liquid Crystal Technology
Studies on achiral bent-core compounds derived from amino benzoic acid have contributed to the development of new families of liquid crystals. These compounds exhibit a wide-range enantiotropic nematic phase, indicating potential applications in displays and other optical devices (Gude et al., 2013).
Antimicrobial Activity
Compounds containing benzoic and phenolic moieties have been synthesized and tested for antimicrobial activity. Derivatives of these compounds have shown significant activity against various microbial strains, suggesting their potential as templates for developing new antimicrobial agents (Mickevičienė et al., 2015).
Plant Biology and Stress Response
Phenolic compounds like salicylic acid, derived from benzoic acid, play critical roles in plant growth, development, and stress response mechanisms. Research has explored the biosynthetic pathways and genetic underpinnings related to these compounds, enhancing our understanding of plant resilience and adaptation (Park et al., 2017).
Food Chemistry and Biochemistry
Investigations into the binding affinities of phenolic acids to proteins like bovine serum albumin have provided insights into how these compounds' biological effects are mediated through their interactions with serum proteins. Such studies are crucial for understanding the bioavailability and metabolic pathways of phenolic compounds in the human body (Yuan et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
This compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase . Furthermore, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body .
Biochemical Pathways
The activation of PPAR-γ and glucokinase can have significant effects on various biochemical pathways. PPAR-γ activation is known to influence pathways related to lipid metabolism, inflammation, and cell proliferation . The activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in the regulation of carbohydrate metabolism .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-10-14(17(20)21)8-12-4-3-6-15(9-12)24-11-13-5-1-2-7-16(13)18(22)23/h1-9H,11H2,(H2,20,21)(H,22,23)/b14-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWLRTQSDNNLSE-ZSOIEALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.